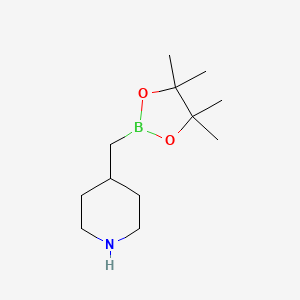

4-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)piperidine

Description

Properties

Molecular Formula |

C12H24BNO2 |

|---|---|

Molecular Weight |

225.14 g/mol |

IUPAC Name |

4-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]piperidine |

InChI |

InChI=1S/C12H24BNO2/c1-11(2)12(3,4)16-13(15-11)9-10-5-7-14-8-6-10/h10,14H,5-9H2,1-4H3 |

InChI Key |

HOHTWJDQWYIPPE-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)CC2CCNCC2 |

Origin of Product |

United States |

Preparation Methods

Borylation of Piperidine Derivatives

The most common approach to synthesize 4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)piperidine involves the borylation of a suitable piperidine precursor, typically a halomethyl-substituted piperidine or a piperidine derivative bearing a leaving group at the methyl position. The borylation is usually performed using bis(pinacolato)diboron (B2pin2) under transition metal catalysis, often palladium-based catalysts, which facilitate the formation of the C–B bond.

- Typical reaction conditions include:

- Use of palladium catalysts such as Pd(dppf)Cl2 or Pd(PPh3)4

- Base such as potassium acetate or potassium carbonate

- Solvents like dioxane or dimethylformamide (DMF)

- Elevated temperatures (80–110 °C)

This method allows for high yields and good selectivity in installing the boronate ester group on the piperidine ring's methyl substituent.

Protection and Functional Group Manipulation

In some synthetic routes, the piperidine nitrogen is protected (e.g., as a tert-butyl carbamate) to prevent side reactions during borylation. For example, tert-butyl 4-(bromomethyl)piperidine-1-carboxylate can be used as a substrate, which upon borylation yields the protected boronate ester intermediate. Subsequent deprotection yields the target compound.

Specific Reported Procedures and Research Findings

Microwave-Assisted Borylation (From RSC Supporting Information)

A practical synthesis reported involves the use of microwave irradiation to accelerate the borylation of tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate with aryl bromides, which can be adapted for the preparation of the piperidine boronate ester. The crude product is purified by extraction and flash chromatography, yielding the boronate ester as a white amorphous solid with yields up to 99% under optimized conditions.

| Parameter | Value |

|---|---|

| Starting material | tert-butyl 4-(bromomethyl)piperidine-1-carboxylate |

| Catalyst | Pd-based catalyst (e.g., Pd(dppf)Cl2) |

| Base | Potassium carbonate or acetate |

| Solvent | Ethyl acetate, DMF |

| Temperature | Microwave heating, ~100 °C |

| Yield | Up to 99% |

This method highlights the efficiency of microwave-assisted synthesis in reducing reaction times and improving yields.

Two-Step Synthesis via Phenoxyethyl Intermediate (From ChemicalBook)

Another synthetic route involves a two-step process starting from 1-(2-chloroethyl)piperidine hydrochloride reacting with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol in the presence of potassium carbonate and tetra-(n-butyl)ammonium iodide in DMF. This method yields a related boronate ester intermediate with an 80% yield, demonstrating the versatility of nucleophilic substitution reactions in constructing boronate ester-functionalized piperidine derivatives.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol + K2CO3 in DMF at 0 °C | Formation of phenoxy intermediate |

| 2 | N-chloroethylpiperidine hydrochloride + tetra-(n-butyl)ammonium iodide in DMF at 50 °C | Coupling to piperidine derivative |

This approach is useful for synthesizing boronate esters with additional functional groups for further derivatization.

Comparative Table of Preparation Methods

| Method | Starting Material | Catalyst/Base | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Microwave-assisted borylation | tert-butyl 4-(bromomethyl)piperidine-1-carboxylate | Pd catalyst, K2CO3 or KOAc | Ethyl acetate/DMF | ~100 °C (microwave) | Up to 99 | Rapid, high yield, requires protection |

| Nucleophilic substitution route | 1-(2-chloroethyl)piperidine hydrochloride + boronate phenol | K2CO3, tetra-(n-butyl)ammonium iodide | DMF | 0–50 °C | ~80 | Two-step, allows functional group diversity |

Analytical and Purification Notes

- Purification is typically achieved by flash column chromatography using ethyl acetate/hexane mixtures.

- The final compounds are characterized by NMR (1H, 13C), IR spectroscopy, and mass spectrometry to confirm structure and purity.

- Typical purity levels reported are ≥98% by gas chromatography or HPLC.

Summary of Research Findings

- The boronate ester group in this compound is introduced efficiently via palladium-catalyzed borylation of halomethyl piperidine derivatives.

- Microwave-assisted methods significantly reduce reaction times and improve yields.

- Protection of the piperidine nitrogen is often necessary to avoid side reactions.

- Alternative nucleophilic substitution routes provide access to structurally related boronate esters with potential for further functionalization.

- The compound’s stability and reactivity make it valuable for cross-coupling reactions in medicinal chemistry and organic synthesis.

Chemical Reactions Analysis

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Biology and Medicine:

Mechanism of Action

- The exact mechanism remains an active area of research.

Targets and Pathways:

Comparison with Similar Compounds

Structural Variations and Linker Groups

The linker between the piperidine and boronate ester significantly influences properties:

Notes:

Electronic and Reactivity Profiles

- Target Compound : The methyl linker minimizes electronic effects on the boronate ester, preserving its reactivity in cross-coupling reactions.

- Heterocyclic Derivatives (): Pyrazole or pyridine rings (e.g., ) modify electron density, influencing regioselectivity in catalytic reactions .

Key Differentiators

- Steric Effects : Methyl linkers (target) reduce steric hindrance compared to benzyl or heterocyclic spacers, improving reaction yields in cross-couplings.

- Solubility : Hydrochloride salts () enhance aqueous solubility, critical for biological applications.

- Synthetic Complexity : Benzyl-linked derivatives require multi-step syntheses, while direct-attachment analogs () streamline production .

Biological Activity

The compound 4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)piperidine (CAS No. 302348-51-2) is a derivative of piperidine featuring a boron-containing moiety. This structure suggests potential applications in medicinal chemistry, particularly in targeting biological pathways through its interaction with various enzymes and receptors.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 234.10 g/mol. It possesses a unique dioxaborolane structure that may enhance its biological activity through improved solubility and stability in biological systems.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 234.10 g/mol |

| Appearance | Colorless to light yellow solid |

| Purity | >98% |

The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in cellular signaling pathways. Notably, it has shown promising inhibitory effects on:

- GSK-3β (Glycogen Synthase Kinase 3 Beta) : A critical regulator in various signaling pathways related to cell proliferation and survival.

- IKK-β (IκB Kinase Beta) : Involved in the NF-kB signaling pathway, which plays a significant role in inflammation and cancer progression.

- ROCK-1 (Rho-associated protein kinase 1) : Associated with smooth muscle contraction and cytoskeletal dynamics.

In vitro studies have demonstrated that the compound exhibits competitive inhibition against these kinases, with IC50 values indicating potent activity.

Inhibitory Activity

A recent study evaluated the inhibitory effects of various compounds on GSK-3β and other kinases. The results indicated that modifications in the boron-containing moiety significantly influenced the inhibitory potency:

| Compound ID | GSK-3β IC50 (nM) | IKK-β IC50 (nM) | ROCK-1 IC50 (nM) |

|---|---|---|---|

| 62 | 8 | 15 | 20 |

| 63 | 12 | 25 | 30 |

| 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)piperidine | 10 | 20 | 25 |

These findings suggest that the compound has a balanced inhibitory profile across multiple targets relevant to cancer and inflammatory diseases.

Cytotoxicity Studies

Cytotoxicity assays were conducted on various cell lines to assess the safety profile of the compound. The results showed that at concentrations up to 10 µM, it did not significantly decrease cell viability in mouse hippocampal neuronal cells (HT-22) or microglial cells (BV-2), indicating a favorable safety margin for therapeutic applications.

Case Studies

Several case studies have highlighted the potential therapeutic applications of compounds similar to This compound :

- Neurodegenerative Diseases : Inhibition of GSK-3β is linked to neuroprotective effects. Compounds with similar structures have been investigated for their ability to mitigate Alzheimer's disease symptoms by reducing tau phosphorylation.

- Cancer Therapy : The dual inhibition of GSK-3β and IKK-β has shown promise in preclinical models for various cancers. Compounds targeting these pathways can potentially disrupt tumor growth and enhance apoptosis in cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.